6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione
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Overview
Description
6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione is a chemical compound with a unique structure that includes a naphthoquinone core and an oxirene ring. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione typically involves the oxidation of naphthoquinone derivatives. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the oxirene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the oxirene ring to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced naphthoquinones, and substituted naphthoquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Potential use in developing new anticancer drugs due to its cytotoxic properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in cell death. The compound targets specific molecular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
β-Lapachone: Another naphthoquinone derivative with similar biological activities.
α-Lapachone: Known for its anticancer properties.
2-Acetylfuronaphthoquinone: Exhibits superior antitumor activity compared to natural naphthoquinones.
Uniqueness
6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione is unique due to its oxirene ring structure, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other naphthoquinone derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-7a-methyl-1aH-naphtho[2,3-b]oxirene-2,7-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-11-9(14)5-3-2-4-6(12)7(5)8(13)10(11)15-11/h2-4,10,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOABSOIKCDDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(=O)C3=C(C2=O)C=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70774403 |
Source
|
Record name | 6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70774403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188675-38-9 |
Source
|
Record name | 6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70774403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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